Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate
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Overview
Description
Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate is a chemical compound with the molecular formula C12H22BF3NO3.K. This compound is characterized by its potassium cation and a complex organic anion, which includes a piperidine ring, a methoxy group, and a trifluoroborate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate typically involves multiple steps, starting with the preparation of the piperidine derivative. The process may include the following steps:
Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Introduction of Methoxy Group: The protected piperidine is then reacted with a suitable methoxy-containing reagent to introduce the methoxy group.
Formation of Trifluoroborate Anion: The resulting compound is treated with a trifluoroborate source to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining precise control over temperature, pressure, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate is used in organic synthesis as a reagent for various chemical transformations. Its unique structure makes it suitable for use in cross-coupling reactions and as a building block for more complex molecules.
Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its structural features may be exploited to create compounds with desired therapeutic properties.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various industrial chemicals. Its versatility and reactivity make it a valuable component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Potassium (1-boc-4-piperidinylmethoxyoxy)borate: Similar structure but lacks the trifluoroborate group.
Potassium (1-boc-4-piperidinylmethoxyoxy)chloride: Similar structure but contains a chloride instead of a trifluoroborate group.
Uniqueness: Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate is unique due to its trifluoroborate group, which imparts distinct chemical properties compared to similar compounds. This group enhances the compound's reactivity and stability, making it suitable for a wider range of applications.
Properties
IUPAC Name |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxymethyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BF3NO3.K/c1-12(2,3)20-11(18)17-6-4-10(5-7-17)8-19-9-13(14,15)16;/h10H,4-9H2,1-3H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCMRJJYDAQVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BF3KNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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